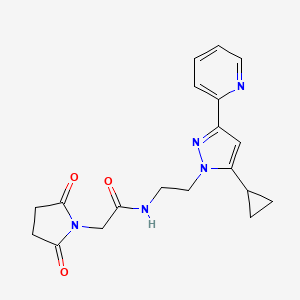
N-(2-(5-环丙基-3-(吡啶-2-基)-1H-吡唑-1-基)乙基)-2-(2,5-二氧代吡咯烷-1-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化合物N-(2-(5-环丙基-3-(吡啶-2-基)-1H-吡唑-1-基)乙基)-2-(2,5-二氧代吡咯烷-1-基)乙酰胺是一种复杂的分子,可能在科学研究中具有多种应用。虽然该特定化合物的具体应用尚未在公共领域公开,但我们可以根据分子中存在的官能团和相关化合物推断其潜在用途。以下是对六种独特应用的综合分析:
药理学研究
化合物中存在的吡啶基和吡唑基部分表明其具有潜在的药理活性。类似的结构存在于具有抗菌、抗病毒和抗肿瘤特性的分子中。 该化合物可用于合成新型杂环化合物库,以评估其生物活性 .
抗纤维化治疗开发
具有嘧啶衍生物的化合物,其结构类似于吡唑基,已被证明具有抗纤维化活性。 可以研究该化合物在抑制细胞培养中胶原蛋白表达和羟脯氨酸含量方面的功效,表明其具有作为新型抗纤维化药物的潜力 .
化学生物学
二氧代吡咯烷基基团的存在可能使该化合物成为研究脯氨酰羟化酶抑制剂的候选化合物,脯氨酰羟化酶抑制剂在调节缺氧诱导因子中起作用。 该应用对于理解细胞对低氧水平的反应至关重要,并在癌症生物学中具有意义 .
生物活性
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, supported by relevant data tables and findings from various studies.
Structural Overview
The compound features a unique combination of a cyclopropyl group, a pyridine ring, and a pyrazole moiety. These structural elements are known to enhance pharmacological properties, contributing to the compound's diverse biological activities.
| Structural Features | Description |
|---|---|
| Cyclopropyl Group | Contributes to unique steric and electronic properties. |
| Pyridine Ring | Enhances solubility and biological interactions. |
| Pyrazole Moiety | Known for modulating various biological pathways. |
Synthesis
The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multi-step synthetic routes. A common method includes the coupling of precursors containing the cyclopropyl and pyrazole functionalities with appropriate amide-forming reagents.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacteria, including both Gram-positive and Gram-negative strains. The presence of the pyrazole and pyridine rings is particularly notable for their roles in antimicrobial action .
- Anticancer Properties : The compound's structural features may allow it to interact selectively with cancer-related targets, making it a candidate for further development in cancer therapeutics .
- Anti-inflammatory Effects : Pyrazole derivatives are often associated with anti-inflammatory properties, suggesting that this compound may also exhibit similar effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide:
Study 1: Antimicrobial Efficacy
A study evaluated various dihydropyridine derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds similar to our target showed promising activity comparable to standard antibiotics like ampicillin .
Study 2: Anticancer Activity
Research on pyridine-based compounds highlighted their ability to inhibit specific cancer cell lines through receptor modulation. The unique structure of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide may enhance its selectivity toward cancer targets.
Investigations into the mechanism of action revealed that compounds with similar structures can activate soluble guanylyl cyclase (sGC), leading to increased levels of cGMP in cells. This pathway is crucial for various physiological processes, including vasodilation and inflammation control .
属性
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-17(12-23-18(26)6-7-19(23)27)21-9-10-24-16(13-4-5-13)11-15(22-24)14-3-1-2-8-20-14/h1-3,8,11,13H,4-7,9-10,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWMLDBEVHHUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CN3C(=O)CCC3=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














